(+)-(R)-Dihydroaeruginoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
CECDPVOEINSAQG-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=CC=CC=C2O)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Regulation of Dihydroaeruginoic Acid Production
Microbial Producers and Associated Ecological Niches
The production of dihydroaeruginoic acid is documented in several species of the Pseudomonas genus, where it plays a role in iron acquisition and potentially in microbial competition.
Production by Pseudomonas fluorescens Strains
Certain strains of Pseudomonas fluorescens are known producers of dihydroaeruginoic acid. For instance, Pseudomonas protegens Pf-5, formerly classified as P. fluorescens, synthesizes the compound as an intermediate in the production of the siderophore enantio-pyochelin. plos.orgresearchgate.net This process is typically initiated under conditions of iron starvation. plos.org In addition to being a biosynthetic intermediate, (+)-(S)-dihydroaeruginoic acid isolated from P. fluorescens strain PFM2 has demonstrated inhibitory activity against various phytopathogenic fungi and bacteria, suggesting a role in antibiosis and biocontrol. nih.govacs.org
The ecological niche for these producing strains is often the soil and plant rhizosphere. nih.govwikipedia.org Their ability to produce siderophores and other bioactive secondary metabolites contributes to their success as plant growth-promoting rhizobacteria (PGPR) and their effectiveness in suppressing plant pathogens. nih.govresearchgate.net
Production by Pseudomonas aeruginosa Strains
Pseudomonas aeruginosa is a well-studied producer of dihydroaeruginoic acid. asm.org In this bacterium, the compound is a key intermediate in the biosynthetic pathway of pyochelin, a siderophore used for scavenging iron. nih.govmicrobiologyresearch.orgnih.govresearchgate.net The production of dihydroaeruginoic acid and pyochelin is a critical aspect of P. aeruginosa's ability to thrive in iron-limited environments. asm.orgnih.govresearchgate.net
P. aeruginosa is a metabolically versatile and ubiquitous opportunistic pathogen. asm.orgtandfonline.comtandfonline.com It can colonize a wide range of ecological niches, from soil and water to clinical settings, where it can cause serious infections in immunocompromised individuals, such as those with cystic fibrosis. tandfonline.comnih.govasm.orgfrontiersin.org In the context of an infection, the ability to acquire iron is essential for bacterial survival and virulence, making the pyochelin pathway, and by extension dihydroaeruginoic acid synthesis, a significant virulence factor. asm.orgfrontiersin.org
Broader Microbial Context of Thiazoline-Containing Metabolites
Thiazoline (B8809763) rings are characteristic structural motifs found in a diverse array of microbial secondary metabolites with significant biological activities. uni-halle.de Beyond dihydroaeruginoic acid in Pseudomonas, other bacteria such as Streptomyces and Actinoplanes also produce thiazoline-containing compounds. researchgate.netnih.gov These structures are often embedded within larger molecules, including other siderophores like yersiniabactin (B1219798) and antibiotics such as bacitracin and thiangazole. uni-halle.de The thiazoline heterocycle is often formed from a cysteine residue and is crucial for the molecule's function, which can include metal chelation (siderophores) or antimicrobial action. uni-halle.deresearchgate.netfrontiersin.org
Precursor Molecules and Metabolic Intermediates
The biosynthesis of (+)-(R)-dihydroaeruginoic acid proceeds from common metabolic precursors, primarily chorismate, which is converted into key building blocks for the final assembly.
Salicylate (B1505791) as a Central Biosynthetic Precursor
Salicylate is the foundational precursor for the biosynthesis of dihydroaeruginoic acid. nih.govresearchgate.netasm.org The pathway begins with chorismate, a key intermediate in the shikimate pathway. Chorismate is converted to salicylate by the action of two enzymes, PchA and PchB. asm.orgresearchgate.net
Once synthesized, salicylate is activated in an ATP-dependent reaction by the enzyme PchD, a salicylate adenylate ligase. asm.orgnih.govnih.gov This activation of the carboxyl group is the first committed step that channels salicylate into the pyochelin biosynthesis pathway, leading to its subsequent condensation with cysteine. nih.govresearchgate.net
Role of Cysteine in Thiazoline Ring Formation
Dihydroaeruginoic acid is formed through the condensation of one molecule of activated salicylate with one molecule of L-cysteine. nih.govresearchgate.netasm.org This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) module, specifically the enzyme PchE, which functions as a dihydroaeruginoic acid synthetase. microbiologyresearch.orgnih.govresearchgate.net Following the condensation, the cysteine residue undergoes a cyclization and subsequent dehydration reaction to form the characteristic thiazoline ring of dihydroaeruginoic acid. researchgate.netasm.org This thiazoline ring is a critical structural feature for the molecule's subsequent conversion to pyochelin and for its iron-binding capabilities. plos.org
Data Tables
Table 1: Genes Involved in Dihydroaeruginoic Acid Biosynthesis in P. aeruginosa
| Gene | Protein Product | Function | Reference |
|---|---|---|---|
| pchA | PchA | Converts chorismate to isochorismate | asm.orgresearchgate.net |
| pchB | PchB | Converts isochorismate to salicylate | asm.orgresearchgate.net |
| pchD | PchD | Salicylate-AMP ligase; activates salicylate | asm.orgnih.govmicrobiologyresearch.orgnih.gov |
| pchC | PchC | Thioesterase; may release products from activated salicylate | asm.orgnih.govmicrobiologyresearch.org |
| pchE | PchE | Dihydroaeruginoic acid synthetase; condenses salicylate and cysteine | microbiologyresearch.orgnih.govresearchgate.net |
| pchR | PchR | Transcriptional activator of the pch operons | asm.orgnih.govmicrobiologyresearch.org |
Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | 2,4-diacetylphloroglucinol (B43620) | | Aeruginoic acid | | Bacitracin | | Chorismate | | Cysteine | | Enantio-pyochelin | | Homosalate | | Isochorismate | | Octyl salicylate | | Pyochelin | | Pyoluterin | | Salicylate | | Thiangazole | | Yersiniabactin |
Position of Dihydroaeruginoic Acid within the Pyochelin Biosynthetic Cascade
Dihydroaeruginoic acid is a key intermediate and a precursor to the final siderophore, pyochelin. nih.govnih.govasm.org The biosynthesis of pyochelin begins with chorismate, which is converted to salicylate through the action of the enzymes PchA and PchB. mdpi.comresearchgate.netnih.gov Salicylate is then activated and condensed with a molecule of L-cysteine to form dihydroaeruginoic acid. mdpi.comnih.govmicrobiologyresearch.orgresearchgate.net This intermediate can either be released as an antifungal antibiotic or proceed through the pathway where it is condensed with a second cysteine molecule, leading to the formation of pyochelin. mdpi.comnih.govmicrobiologyresearch.org Therefore, Dha stands at a critical juncture, branching between antibiotic activity and siderophore synthesis.
Enzymatic Mechanisms and Catalytic Steps
The formation of dihydroaeruginoic acid is a multi-step process catalyzed by a series of specialized enzymes, including nonribosomal peptide synthetases (NRPSs) and accessory enzymes.
Nonribosomal Peptide Synthetase (NRPS) Involvement
The synthesis of pyochelin and its precursor, dihydroaeruginoic acid, is a classic example of nonribosomal peptide synthesis. ontosight.aiontosight.ainih.gov This process is mediated by large, multi-domain enzymes known as NRPSs. researchgate.netontosight.ai In the pyochelin pathway, the key NRPS enzymes are PchE and PchF. researchgate.netasm.org These enzymes are responsible for the activation of the precursor molecules (salicylate and cysteine) and their subsequent condensation to form the peptide backbone of pyochelin. ontosight.ainih.govosti.gov
Specificity and Function of Dihydroaeruginoic Acid Synthetase (PchE)
PchE, also known as dihydroaeruginoic acid synthetase, is a pivotal enzyme in the formation of Dha. nih.govmicrobiologyresearch.org It is a 156 kDa protein with distinct domains for adenylation, thiolation, and condensation/cyclization, which are characteristic of NRPSs that form thiazoline rings. nih.govmicrobiologyresearch.org PchE specifically activates one molecule of L-cysteine and facilitates its condensation with salicylate, which has been previously activated by PchD and loaded onto the aryl carrier protein (ArCP) domain of PchE. mdpi.comuniprot.orgresearchgate.net Following condensation, PchE catalyzes the cyclization of the cysteine residue, forming a thiazoline ring and generating the salicyl-thiazolinyl-S-PCP1 intermediate. uniprot.org The release of this intermediate yields dihydroaeruginoic acid. mdpi.comuniprot.org
Table 1: Kinetic Properties of PchE
| Substrate | K_m | k_cat |
| L-cysteine | 110 µM uniprot.org | 38 min⁻¹ uniprot.org |
Roles of Accessory Enzymes PchD and PchC
The efficient synthesis of dihydroaeruginoic acid relies on the coordinated action of two accessory enzymes: PchD and PchC.
PchD: This 60-kDa protein functions as a salicylate-adenylating enzyme. asm.orgnih.govnih.gov It activates salicylate by adenylating its carboxyl group, a crucial first step for its subsequent reaction with cysteine. asm.orgresearchgate.netnih.gov Inactivation of the pchD gene completely abolishes the production of both dihydroaeruginoic acid and pyochelin, highlighting its essential role. asm.orgnih.govnih.gov
PchC: PchC is a 28-kDa type II thioesterase. asm.orgnih.gov While not directly involved in the release of Dha from PchE, it is necessary for the maximal production of both Dha and pyochelin. asm.org PchC is believed to function as an editing enzyme, removing incorrectly charged molecules from the peptidyl carrier protein (PCP) domains of PchE and PchF, thereby ensuring the fidelity of the biosynthetic process. mdpi.comasm.orgnih.gov
Contribution of Reductase PchG in Downstream Pyochelin Formation
Following the formation of dihydroaeruginoic acid, the pathway towards pyochelin continues with the involvement of the reductase PchG. After Dha is activated and condensed with a second cysteine molecule by PchF to form hydroxyphenyl-bis-thiazoline (HPTT), PchG catalyzes the reduction of the second thiazoline ring to a thiazolidine (B150603). mdpi.comresearchgate.net This reduction step is essential for the formation of the final pyochelin molecule. nih.govnih.govasm.org A null mutation in the pchG gene completely halts pyochelin synthesis, demonstrating its critical function downstream of Dha formation. nih.govnih.govasm.orggrafiati.com
Genetic Determinants and Operon Organization
The genes responsible for the biosynthesis of dihydroaeruginoic acid and pyochelin are clustered on the Pseudomonas aeruginosa chromosome. nih.govnih.govasm.orgnih.gov These genes are organized into two divergently transcribed operons: pchDCBA and pchEFGHI. mdpi.comresearchgate.netnih.gov
The pchDCBA operon encodes the enzymes responsible for the synthesis of salicylate from chorismate (PchA and PchB), the activation of salicylate (PchD), and the editing thioesterase (PchC). asm.orgnih.govmicrobiologyresearch.orgnih.gov The pchEFGHI operon encodes the NRPS enzymes PchE and PchF, the reductase PchG, and two proteins (PchH and PchI) with homology to ATP-binding cassette transporters, likely involved in export. nih.govnih.govasm.org
The expression of these operons is tightly regulated by iron levels. nih.gov In iron-replete conditions, the ferric uptake regulator (Fur) protein represses transcription. nih.govnih.gov Under iron-limiting conditions, the presence of pyochelin itself, in conjunction with the transcriptional regulator PchR, induces the expression of both operons in a positive feedback loop. nih.govnih.gov This regulatory mechanism ensures that the production of dihydroaeruginoic acid and pyochelin is finely tuned to the bacterium's need for iron.
Table 2: Genes Involved in Dihydroaeruginoic Acid and Pyochelin Biosynthesis
| Gene | Encoded Protein | Function | Operon |
| pchA | Isochorismate synthase | Converts chorismate to isochorismate mdpi.comresearchgate.netnih.gov | pchDCBA |
| pchB | Isochorismate pyruvate-lyase | Converts isochorismate to salicylate mdpi.comresearchgate.net | pchDCBA |
| pchD | Salicylate-adenylating enzyme | Activates salicylate asm.orgnih.govresearchgate.netnih.govnih.gov | pchDCBA |
| pchC | Thioesterase | Editing function, removes mischarged substrates mdpi.comresearchgate.netasm.orgnih.gov | pchDCBA |
| pchE | Dihydroaeruginoic acid synthetase | Condenses salicylate and one cysteine to form Dha mdpi.comnih.govmicrobiologyresearch.orguniprot.org | pchEFGHI |
| pchF | Pyochelin synthetase | Condenses Dha and a second cysteine mdpi.comasm.org | pchEFGHI |
| pchG | Reductase | Reduces the second thiazoline ring in pyochelin formation nih.govnih.govasm.orgresearchgate.net | pchEFGHI |
| pchR | Transcriptional regulator | Positive regulator of pch operons nih.govnih.gov | N/A |
Architecture and Expression of the pchDCBA Operon
The foundation of dihydroaeruginoic acid synthesis lies within the pchDCBA operon. asm.orgmgc.ac.cn This cluster of genes is responsible for the initial steps, converting chorismate into salicylate, a direct precursor. nih.gov The genes pchB and pchA encode enzymes that catalyze this transformation. asm.org Subsequently, the pchD and pchC gene products are pivotal for the next stage of the pathway. asm.orgresearchgate.net
PchD, a 60-kDa protein, functions as a salicylate-activating enzyme, likely through adenylation of the carboxyl group. asm.orgresearchgate.net This activation is a critical prerequisite for the subsequent condensation with cysteine. researchgate.net The 28-kDa PchC protein exhibits similarities to thioesterases and is thought to be involved in the release of products from the enzymatic machinery. asm.orgresearchgate.netnih.gov Inactivation of the pchD gene abolishes the production of both dihydroaeruginoic acid and pyochelin, underscoring its essential role. asm.orgresearchgate.netdntb.gov.ua
Expression of the pchDCBA operon is tightly regulated and results in a full-length transcript of approximately 4.4 kb under iron-deprived conditions. asm.orgresearchgate.netnih.gov The transcription of pchD initiates from tandem promoters that overlap with two "Fur boxes," which are binding sites for the ferric uptake regulator (Fur) protein. asm.orgresearchgate.net This architecture ensures stringent repression of the operon in the presence of iron. asm.org
Regulatory Networks Governing Biosynthesis
The production of dihydroaeruginoic acid is not constitutive but is instead meticulously controlled by a sophisticated network of regulatory systems that respond to environmental cues, ensuring its synthesis is aligned with the bacterium's needs.
Iron-Mediated Transcriptional Control via the Fur System
The primary regulatory mechanism governing dihydroaeruginoic acid biosynthesis is the Ferric Uptake Regulator (Fur) system. nih.govnih.gov In iron-replete conditions, the Fur protein, complexed with Fe(II), acts as a repressor. nih.govmdpi.com It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the pch operons. asm.orgnih.gov This binding physically obstructs the transcriptional machinery, leading to the repression of the pchDCBA and pchEFGHI operons. mdpi.comasm.org
Specifically, Fur directly represses the expression of pchR, a transcriptional activator of the AraC family, and pvdS, a sigma factor, both of which are positive regulators of pyochelin (and thus dihydroaeruginoic acid) synthesis. asm.orgnih.gov This direct repression of key activators ensures a swift and efficient shutdown of the biosynthetic pathway when iron is abundant. asm.orgnih.gov Conversely, under iron-limiting conditions, Fur is inactive, lifting the repression and allowing for the transcription of the pch genes. asm.org
Quorum Sensing (QS) System Integration and Regulation (e.g., Iqs System)
The biosynthesis of dihydroaeruginoic acid is also integrated into the broader cell-to-cell communication network known as quorum sensing (QS). researchgate.net One notable link is the Integrated Quorum Sensing (Iqs) system. researchgate.netfrontiersin.orgnih.gov The signaling molecule for the Iqs system, IQS (2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde), is structurally related to dihydroaeruginoic acid. frontiersin.orgnih.gov It is proposed that dihydroaeruginoic acid can be converted to IQS through a simple dehydration reaction. researchgate.netfrontiersin.orgnih.gov
Furthermore, the Pseudomonas Quinolone Signal (PQS) system, another key QS system in P. aeruginosa, can induce the expression of genes related to pyochelin synthesis. mdpi.com Studies have also shown that mutations in uracil (B121893) biosynthesis genes, such as pyrF, can alter the regulation of all three major QS pathways (Las, Rhl, and PQS), which in turn affects the expression of pyochelin biosynthesis genes, including pchE and pchD. nih.gov This highlights the intricate cross-talk between central metabolism and the regulatory networks controlling dihydroaeruginoic acid production.
Transporter-Mediated Efflux and Its Regulatory Implications (e.g., PchH, FetF, PFL_3504)
The export of dihydroaeruginoic acid and its derivatives is mediated by specific transporters, which also appear to have regulatory roles. plos.org The pchH gene, part of the pchEFGHI operon, along with pchI, is predicted to encode an ABC transporter. nih.govplos.org Another transporter, FetF, belonging to the major facilitator superfamily (MFS), is encoded by a gene within the fetABCDEF operon. plos.org A third MFS transporter is encoded by the gene PFL_3504. plos.org
Intriguingly, knockout mutations of pchH and fetF in Pseudomonas protegens led to an increase in the secretion of enantio-pyochelin and its intermediates, including dihydroaeruginoic acid. plos.orgnih.gov This suggests that these transporters may not be the primary exporters or could be involved in a feedback mechanism. In contrast, a deletion of PFL_3504 resulted in decreased transcription of the biosynthetic genes and lower concentrations of dihydroaeruginoic acid in the supernatant. plos.orgnih.govresearchgate.net This finding points towards a potential regulatory role for this transporter in gene expression or a direct role in dihydroaeruginoic acid transport. plos.orgnih.gov
Biological Activities and Mechanistic Investigations of Dihydroaeruginoic Acid
Antimicrobial Activity Profiles
(+)-(R)-Dihydroaeruginoic acid has demonstrated inhibitory effects against a variety of microorganisms, including phytopathogenic fungi and bacteria. The extent of its activity is a key area of research in understanding its potential applications.
Research has identified (+)-(S)-Dihydroaeruginoic acid, the enantiomer of the subject compound, as an inhibitor of Septoria tritici and other fungi that are pathogenic to plants. acs.orgnih.gov While this indicates the potential for the dihydroaeruginoic acid scaffold to possess antifungal properties, specific minimum inhibitory concentration (MIC) values for this compound against Septoria tritici, Physalospora piricola, Phytophthora capsici, and Colletotrichum orbiculare are not detailed in the available scientific literature. A related compound, aerugine, has shown activity against P. capsici and C. orbiculare, suggesting that this class of molecules has potential as antifungal agents. nih.gov
The antibacterial capabilities of (+)-(S)-Dihydroaeruginoic acid have been noted against some plant pathogenic bacteria. nih.gov However, specific data detailing the minimum inhibitory concentrations (MIC) of this compound against Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis, and Bacillus cereus are not extensively documented in peer-reviewed sources. The general observation of activity against phytopathogenic bacteria suggests a potential spectrum of inhibition that warrants further investigation. acs.orgnih.gov
Antagonistic and Inhibitory Functions
Beyond its antimicrobial properties, this compound has been investigated for its effects on eukaryotic cells, particularly in the context of cancer research.
In vitro studies have demonstrated that Dihydroaeruginoic acid, referred to in literature as 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid (TFAL), exhibits significant antiproliferative activity against murine leukemia cell lines. Specifically, against L1210 and P388 neoplasms, the compound displayed greater inhibitory activity than the established anticancer agent hydroxyurea. nih.gov The 50% inhibitory concentration (IC50) values for Dihydroaeruginoic acid against both cell lines were determined to be 20 µM or less, a potency level that suggests potential for further investigation as an antineoplastic agent. nih.gov
| Cell Line | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| L1210 (Murine Leukemia) | Mouse | IC50 | ≤ 20 µM | nih.gov |
| P388 (Murine Leukemia) | Mouse | IC50 | ≤ 20 µM | nih.gov |
Putative Roles in Microbial Interactions and Defense Mechanisms
The production of this compound by certain microorganisms suggests it plays a role in their ecological interactions and survival.
This compound is a known secondary metabolite of Pseudomonas species, bacteria recognized for their ability to produce a wide array of antimicrobial compounds. nih.gov Its established antifungal properties indicate a direct role in antibiosis, the process by which one microorganism inhibits the growth of another. nih.gov This allows the producing organism to outcompete other microbes in its environment for resources and space.
Furthermore, Dihydroaeruginoic acid is a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa. nih.govnih.govdntb.gov.uaresearchgate.net Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient that is often in limited supply. nih.gov By producing Dihydroaeruginoic acid, which contributes to both direct antagonism through its antifungal activity and resource sequestration via the pyochelin pathway, the producing bacterium employs a multifaceted defense and survival mechanism. nih.govnih.gov This dual functionality underscores its importance in the competitive microbial world.
Indirect Effects on Siderophore-Mediated Iron Acquisition (e.g., via Pyochelin pathway)
This compound (Dha) plays a crucial, albeit indirect, role in the iron acquisition mechanisms of bacteria such as Pseudomonas aeruginosa by serving as a key intermediate in the biosynthesis of the siderophore pyochelin. nih.govrsc.org Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺) in iron-limited environments. rsc.org The pyochelin biosynthetic pathway is a well-defined process that is transcriptionally regulated by iron availability; its expression is induced under iron-depleted conditions to support bacterial survival. nih.gov
The synthesis of pyochelin originates from salicylate (B1505791) and two molecules of cysteine. nih.gov Dihydroaeruginoic acid is the condensation product of one molecule of salicylate and one molecule of L-cysteine. nih.gov This reaction is catalyzed by the enzyme Dihydroaeruginoic acid synthetase, the product of the pchE gene. nih.gov Following its formation, Dha is then utilized by Pyochelin synthetase (pchF gene product) to complete the synthesis of pyochelin. nih.gov The genes responsible for Dha synthesis are part of the larger pch gene cluster, including the pchDCBA and pchEF operons, which are tightly regulated by the Ferric Uptake Regulator (Fur) protein and induced by the presence of extracellular pyochelin itself in a positive feedback loop. nih.gov
Therefore, the production of Dha is an essential step for the bacterium to produce the functional siderophore pyochelin. Without the synthesis of Dha, the pyochelin-mediated iron transport chain is broken, impairing the bacterium's ability to acquire iron. This integral role as a precursor molecule establishes the indirect but vital effect of this compound on iron acquisition.
Proposed Mechanisms of Action at the Molecular Level
The direct influence of this compound on the primary pathways of bacterial fatty acid synthesis is not extensively documented in scientific literature. Bacterial fatty acid synthesis is a distinct and essential metabolic process, governed by a specific set of enzymes, such as those encoded by the fabAB operon in Pseudomonas aeruginosa, which are responsible for building the hydrocarbon chains that form lipids and cell membranes. nih.gov
However, a potential, though indirect, link can be noted through the characterization of the enzymes in the pyochelin biosynthetic pathway. The pchC gene, located in the pchDCBA operon required for Dha and pyochelin synthesis, encodes a protein that shows sequence similarity to thioesterases. nih.gov Thioesterases are a class of enzymes that play roles in various metabolic pathways, including the termination of fatty acid synthesis where they release the newly synthesized fatty acid chain. nih.govnih.gov The PchC protein is thought to be involved in the release of products formed from activated salicylate during the biosynthesis of pyochelin. nih.gov While this suggests a shared enzymatic mechanism (thioesterase activity), there is currently no direct evidence to suggest that this compound itself, or the PchC protein, directly interacts with or regulates the core bacterial fatty acid synthesis machinery.
This compound functions as a critical metabolic intermediate within the pyochelin biosynthetic pathway of Pseudomonas aeruginosa. nih.gov Its position in the pathway allows it to be a precursor to multiple bioactive molecules. The pathway begins with the PchD-mediated activation of salicylate, which is then condensed with a cysteine residue by the peptide synthetase PchE to form Dha. nih.gov
From this intermediate point, the pathway can proceed to the synthesis of the siderophore pyochelin, which involves the addition of a second cysteine molecule catalyzed by the PchF peptide synthetase. nih.gov However, Dha can also be released from the synthetase complex. Research has clarified that the molecule previously known as IQS (Integrated Quorum Sensing molecule) is in fact aeruginaldehyde, a by-product derived from the pyochelin biosynthetic pathway. It has been proposed that aeruginaldehyde is formed from the transformation of dihydroaeruginoic acid. This establishes Dha as a key intermediate that not only leads to the production of a primary siderophore for iron acquisition but also serves as the precursor to a molecule implicated in bacterial cell-to-cell signaling.
Research Findings on Dihydroaeruginoic Acid's Role
| Finding | Key Genes/Enzymes Involved | Implication |
| Precursor to the siderophore Pyochelin | PchE, PchF | Essential for siderophore-mediated iron acquisition in P. aeruginosa. |
| Formed from salicylate and L-cysteine | PchD, PchE | Links salicylate metabolism with non-ribosomal peptide synthesis. |
| Synthesis is regulated by iron levels | pch operon, Fur | Production is induced under iron-limiting conditions to aid bacterial survival. |
| Proposed precursor to Aeruginaldehyde (IQS) | Not fully elucidated | Acts as a metabolic branch point leading to a quorum sensing-related molecule. |
Chemical Synthesis and Derivatization Strategies for + R Dihydroaeruginoic Acid Analogues
Total Synthesis Approaches for Dihydroaeruginoic Acid
The total synthesis of dihydroaeruginoic acid has been approached through various methodologies, with a key focus on establishing the correct stereochemistry and efficiently constructing the core thiazoline (B8809763) ring structure.
Enantioselective Synthesis for the (R)-Configuration
Achieving the desired (R)-configuration at the C4 position of the thiazoline ring is a critical aspect of the total synthesis of (+)-(R)-Dihydroaeruginoic acid. Enantioselective synthesis strategies are employed to ensure the production of the specific stereoisomer. One common approach involves the use of chiral starting materials, such as D-cysteine, which possesses the requisite stereocenter. asm.org The condensation of D-cysteine with an appropriate salicyl derivative directly leads to the formation of the desired (R)-enantiomer.
Catalytic enantioselective methods have also been explored for the synthesis of related α-amino acids, which could be adapted for dihydroaeruginoic acid synthesis. organic-chemistry.org These methods often utilize chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, chiral phosphoric acids and BINOL-derived phosphoramides have been successfully used in asymmetric catalysis to generate chiral amines and other functionalities with high enantioselectivity. rsc.orgrsc.org
Chemical Methodologies for Thiazoline Ring Formation
The formation of the 2-aryl-4,5-dihydrothiazole core is a pivotal step in the synthesis of dihydroaeruginoic acid and its analogues. Several chemical methodologies have been developed for the construction of this heterocyclic system.
A prevalent method involves the condensation of a cysteine derivative with an aryl nitrile, such as salicylonitrile. researchgate.net This reaction is typically carried out in a buffered aqueous alcoholic medium, with the pH adjusted to a range of 6-8 to facilitate the reaction. researchgate.net Another established route is the reaction of ethyl benzimidates with cysteine. researchgate.net More recently, metal- and catalyst-free methods have been developed, offering advantages such as milder reaction conditions and simplified work-up procedures. mdpi.comnih.gov These methods often involve the direct reaction of cysteine with substituted benzonitriles. mdpi.comnih.gov
In the context of the biosynthesis of related siderophores like pyochelin, the thiazoline ring is formed through a series of enzymatic reactions involving adenylation, thiolation, and condensation/cyclization motifs. nih.govnih.govnih.gov While not a chemical synthesis in the traditional sense, understanding these biosynthetic pathways can provide inspiration for the development of novel biomimetic synthetic strategies.
Key Synthetic Intermediates and Reaction Pathways from Salicylonitrile and Cysteine
The synthesis of dihydroaeruginoic acid from salicylonitrile and cysteine is a well-established and efficient route. asm.orgnih.gov This pathway is a cornerstone for producing the core structure of the molecule.
The key reaction involves the direct condensation of salicylonitrile with cysteine. asm.orgnih.gov When D-cysteine is used, the reaction proceeds stereoselectively to yield this compound. asm.org The reaction is typically performed in a buffered solution, such as a methanol-phosphate buffer mixture, at a slightly elevated temperature over several days. asm.org
The reaction mechanism is believed to proceed through the nucleophilic attack of the thiol group of cysteine on the nitrile carbon of salicylonitrile. This is followed by an intramolecular cyclization involving the amino group of cysteine and the newly formed imine, leading to the formation of the thiazoline ring. The final product is the 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid, which is dihydroaeruginoic acid.
This synthetic route is also a key step in the total synthesis of pyochelin, a more complex siderophore for which dihydroaeruginoic acid serves as a direct precursor. nih.gov The simplicity and efficiency of this condensation make it a fundamental transformation in the synthesis of this class of compounds.
Synthesis of Structural Analogues and Derivatives
To explore the structure-activity relationships and develop new compounds with potentially enhanced biological properties, the synthesis of structural analogues and derivatives of this compound is a significant area of research.
Design and Preparation of 2-Aryl-4,5-dihydrothiazole Analogs
A major focus of derivatization has been the synthesis of various 2-aryl-4,5-dihydrothiazole analogues. mdpi.comnih.gov This involves replacing the 2-hydroxyphenyl group of dihydroaeruginoic acid with other substituted aryl moieties.
The general synthetic strategy for these analogues mirrors the synthesis of the parent compound, primarily through the condensation of cysteine or its esters with a diverse range of substituted benzonitriles. mdpi.com This approach has allowed for the preparation of a large library of compounds with variations in the electronic and steric properties of the aryl substituent. mdpi.comnih.gov For instance, analogues bearing electron-donating or electron-withdrawing groups on the phenyl ring have been synthesized to probe their effect on biological activity. mdpi.comnih.gov
The following table showcases a selection of synthesized 2-aryl-4,5-dihydrothiazole analogues, highlighting the diversity of the aryl group.
| Compound ID | Aryl Substituent | Starting Benzonitrile | Reference |
| 3e | 4'-Fluorophenyl | 4-Fluorobenzonitrile | mdpi.com |
| 10e | 2'-Bromophenyl | 2-Bromobenzonitrile | mdpi.com |
| 7h | 2'-Hydroxyphenyl | Salicylonitrile | mdpi.comnih.gov |
| 2h | 4'-Hydroxyphenyl | 4-Hydroxybenzonitrile | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Modifications of the Aromatic Moiety and Side Chains
Beyond simple substitution on the 2-aryl ring, more significant modifications to the aromatic moiety and the side chain at the C4 position of the thiazoline ring have been explored.
The carboxylic acid side chain at C4 can also be modified. For example, reduction of the carboxylic acid to a hydroxymethyl group has been reported, leading to compounds like aerugine. asm.org Esterification of the carboxylic acid is another common modification. mdpi.com These changes can affect the polarity and pharmacokinetic properties of the molecules.
Furthermore, in the synthesis of more complex analogues like those related to pyochelin, the thiazoline ring itself can be replaced by a thiazole (B1198619) moiety, or the thiazolidine (B150603) part can be altered. rsc.org These structural changes are aimed at understanding the key structural features required for biological activity and for developing novel compounds with improved therapeutic potential. rsc.org
Development of Novel Synthetic Methodologies (e.g., metal- and catalyst-free methods)
The pursuit of greener, more efficient, and cost-effective synthetic routes has spurred the development of novel methodologies for constructing analogues of this compound. A significant advancement in this area is the establishment of metal- and catalyst-free synthetic protocols. These methods circumvent the need for expensive, toxic, and often difficult-to-remove metal catalysts, aligning with the principles of green chemistry.
A prominent metal- and catalyst-free approach involves the direct condensation of L-cysteine with variously substituted benzonitriles. This reaction proceeds under mild conditions and offers a straightforward route to the core 2-aryl-4,5-dihydrothiazole-4-carboxylic acid scaffold. Research has demonstrated that this condensation can be effectively carried out in a buffered aqueous alcoholic medium, yielding pure (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids with high enantiomeric excess (up to 99% ee) and good yields. organic-chemistry.orgscilit.comorganic-chemistry.org
One such methodology utilizes a sodium bicarbonate/sodium hydroxide-buffered aqueous alcohol solution. This system has proven effective for a range of aryl nitriles, affording the desired products in high purity and stereospecificity. organic-chemistry.org For instance, the reaction can be performed at room temperature for many substrates, while less reactive, electron-rich nitriles may require elevated temperatures to achieve satisfactory conversion. organic-chemistry.org The yields for these syntheses are generally high, typically ranging from 58% to 95%. scilit.comorganic-chemistry.org
Another reported novel metal- and catalyst-free method for the synthesis of 2-aryl-4,5-dihydrothiazoles from cysteine and substituted-benzonitriles has also shown considerable success, with reported yields between 64% and 89%. mdpi.com These methods often involve simple work-up procedures, making them amenable to high-throughput synthesis of analogue libraries for biological screening.
The general reaction scheme for the metal- and catalyst-free synthesis of this compound analogues is depicted below:
Scheme 1: General metal- and catalyst-free synthesis of this compound analogues from L-cysteine and substituted benzonitriles.
Detailed findings from studies exploring these novel synthetic methodologies are summarized in the following tables.
Table 1: Synthesis of this compound Analogues via Metal- and Catalyst-Free Condensation
| Entry | Aryl Nitrile | Product | Yield (%) | Reference |
| 1 | 2-Hydroxybenzonitrile | This compound | Not specified | researchgate.net |
| 2 | Benzonitrile | (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid | 95 | organic-chemistry.org |
| 3 | 4-Methoxybenzonitrile | (R)-2-(4-Methoxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | 62 | organic-chemistry.org |
| 4 | 4-Chlorobenzonitrile | (R)-2-(4-Chlorophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 88 | organic-chemistry.org |
| 5 | 2,4-Dihydroxybenzonitrile | 4,5-Dihydro-2-(2,4-dihydroxyphenyl)thiazole-4(R)-carboxylic acid | Not specified | igem.org |
Table 2: Yields of Selected (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid Methyl Ester Analogues Synthesized via a Metal- and Catalyst-Free Method
| Entry | Aryl Nitrile | Product | Yield (%) |
| 1 | 2-Fluorobenzonitrile | (R)-2-(2'-Fluorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | Not specified |
| 2 | 3-Methylbenzonitrile | (R)-2-(3'-Methylphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | Not specified |
| 3 | 4-Bromobenzonitrile | (R)-2-(4'-Bromophenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | Not specified |
| 4 | 4-Hydroxybenzonitrile | (R)-2-(4'-Hydroxyphenyl)-4-methoxycarbonyl-4,5-dihydrothiazole | Not specified |
These metal- and catalyst-free approaches represent a significant step forward in the synthesis of this compound analogues, offering efficient, environmentally benign, and versatile platforms for the generation of new chemical entities.
Structure Activity Relationship Sar and Computational Studies of Dihydroaeruginoic Acid
Experimental Elucidation of Structural Determinants for Biological Activity
Experimental studies involving the synthesis and evaluation of various analogs of dihydroaeruginoic acid have provided fundamental insights into how its chemical architecture governs its biological effects.
Stereochemistry plays a critical role in the biological activity of many therapeutic agents, and this holds true for the dihydroaeruginoic acid scaffold. The molecule possesses a chiral center at the C4 position of the thiazoline (B8809763) ring, leading to two distinct enantiomers: (R) and (S).
The naturally occurring form of dihydroaeruginoic acid, isolated from organisms like Pseudomonas fluorescens, is the (+)-(S)-enantiomer. nih.gov Its biosynthesis utilizes L-cysteine, which imparts the (S)-configuration at the C4 position of the thiazoline ring. nih.gov This enantiomer has been identified as a potent inhibitor of various phytopathogenic fungi and bacteria. While the (S)-form is the most studied, research into related, more complex siderophores like pyochelin, which shares the thiazoline core, indicates that bacterial receptors can sometimes accommodate multiple stereoisomers. u-strasbg.fr Docking experiments with the P. aeruginosa outer membrane transporter FptA showed that various pyochelin diastereoisomers could bind to the receptor, suggesting a degree of flexibility in molecular recognition. u-strasbg.fr However, specific comparative data on the antimicrobial efficacy of the (R)-enantiomer of dihydroaeruginoic acid versus the (S)-enantiomer is limited in current literature, though both have been synthesized and characterized.
Modifying the core structure of dihydroaeruginoic acid by adding or altering chemical substituents on its thiazoline and aromatic rings has a profound impact on its activity. These studies, often performed on analogous structures, help map out the critical regions of the molecule.
The 2-hydroxyphenyl group is a key feature, acting as a bidentate ligand that, along with the thiazoline nitrogen, is crucial for chelating iron. nih.gov This iron-binding capability is believed to be linked to its biological activity. researchgate.net Structure-activity relationship studies on similar siderophore analogs have shown that the presence and position of this hydroxyl group are vital; its removal or modification often leads to a significant loss of activity. nih.govresearchgate.net
Systematic variations on the aromatic ring have also been explored in related thiazole-containing compounds. japsonline.comresearchgate.net The introduction of different electron-withdrawing or electron-donating groups can modulate the electronic properties and binding affinity of the entire molecule. For instance, studies on 2,4-disubstituted thiazoles have shown that adding nitro (NO₂) or methoxy (B1213986) (OCH₃) groups to the phenyl ring can significantly influence antimicrobial potency. japsonline.comresearchgate.net
| Modification Site | Substituent/Change | Inferred Impact on Activity | Rationale |
|---|---|---|---|
| Aromatic Ring | Removal of 2-hydroxyl group | Significant decrease | The hydroxyl group is essential for iron chelation, a key mechanism for siderophore-like activity. nih.govresearchgate.net |
| Aromatic Ring | Addition of electron-withdrawing groups (e.g., -NO₂) | Modulated activity | Alters the electronic properties of the phenyl ring, potentially enhancing interactions with target sites. researchgate.net |
| Aromatic Ring | Addition of electron-donating groups (e.g., -OCH₃) | Modulated activity | Influences the electron density and binding characteristics of the aromatic system. researchgate.net |
| Thiazoline Ring | Modification of the carboxylic acid group (e.g., esterification) | Likely decrease | The carboxylate is crucial for forming key hydrogen bonds and ionic interactions with receptor binding pockets. |
| Thiazoline Ring | Oxidation to a thiazole (B1198619) ring | Altered activity and binding | Changes the geometry and electronic nature of the heterocyclic ring, affecting how it fits into a binding site. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR represents a computational approach to formalize the relationships identified through experimental SAR studies. By developing mathematical models, QSAR can predict the biological activity of novel compounds before they are synthesized.
While specific QSAR models for (+)-(R)-Dihydroaeruginoic Acid were not found in the reviewed literature, the methodology is widely applied to similar antimicrobial agents. japsonline.comukrbiochemjournal.org A QSAR study on dihydroaeruginoic acid analogs would involve creating a dataset of compounds with known antimicrobial potencies (e.g., Minimum Inhibitory Concentration, MIC). For each compound, a set of numerical values, or "descriptors," representing its physicochemical properties would be calculated.
Statistical methods like Multiple Linear Regression (MLR) would then be used to build an equation that correlates these descriptors with biological activity. researchgate.net Key descriptors for this class of molecules would likely include:
Topological descriptors: Such as the molecular connectivity index (χ) and Kier's shape index (κ), which describe the size, shape, and degree of branching in the molecule. japsonline.comresearchgate.net
Electronic descriptors: Partial charges on atoms or Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents. researchgate.net
Hydrophobic descriptors: Like the partition coefficient (logP), which measures the compound's lipophilicity and ability to cross cell membranes.
A successful QSAR model could then be used to predict the antimicrobial potency of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
| Descriptor Type | Example | Property Represented | Potential Influence on Antimicrobial Potency |
|---|---|---|---|
| Topological | Molecular Connectivity Index (2χv) | Molecular size and branching | Influences how the molecule fits into a target binding site. researchgate.net |
| Topological | Kier's Shape Index (kα3) | Molecular shape | Critical for complementarity with the receptor. japsonline.com |
| Electronic | Partial Atomic Charges | Electron distribution | Determines electrostatic and hydrogen bonding interactions. researchgate.net |
| Hydrophobic | LogP | Lipophilicity | Affects membrane permeability and transport to the target site. |
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR technique that goes beyond 2D descriptors to analyze the spatial arrangement of a molecule's properties. acs.orgscience.gov In a CoMSIA study, a series of dihydroaeruginoic acid analogs would be structurally aligned. The space around them would then be mapped into a 3D grid, and at each grid point, the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties would be calculated.
The output is a set of 3D contour maps that visually represent the SAR:
Steric Maps: Show regions where bulky groups increase (green contours) or decrease (yellow contours) activity.
Electrostatic Maps: Indicate where positive charge is favorable (blue contours) and where negative charge is favorable (red contours).
Hydrophobic Maps: Highlight areas where hydrophobic groups enhance activity (yellow contours) and where hydrophilic groups are preferred (white contours).
Hydrogen Bond Maps: Pinpoint locations where H-bond donors (cyan contours) and H-bond acceptors (purple contours) are beneficial for binding.
These maps provide intuitive, graphical guidance for drug design, allowing chemists to visualize exactly where to make modifications on the this compound scaffold to improve its interaction with a biological target. acs.org
Computational Approaches for Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to the binding site of another (the receptor, typically a protein). um-surabaya.ac.idmdpi.com This method provides a detailed, atom-level view of the ligand-target interaction.
Potential protein targets for dihydroaeruginoic acid in bacteria include enzymes essential for its biosynthesis or its cellular receptors. Key examples are:
Dihydroaeruginoic acid synthetase (PchE): An enzyme crucial for the biosynthesis of pyochelin and its precursors. nih.gov Inhibiting this enzyme could block the production of these important molecules.
Outer Membrane Transporters (e.g., FptA): These proteins are responsible for recognizing and transporting iron-siderophore complexes into the bacterial cell. u-strasbg.fr Blocking this transporter could starve the bacterium of iron.
The docking process involves preparing the 3D structures of the ligand and the target protein. A "grid box" is defined around the protein's active site, and a docking algorithm, such as AutoDock Vina, systematically searches for the best possible binding poses of the ligand within this site. nih.gov The results are ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The top-ranked pose reveals key interactions, such as hydrogen bonds between the carboxylate of the ligand and amino acid residues like Arginine or Lysine in the protein, or pi-stacking interactions between the ligand's aromatic ring and residues like Phenylalanine or Tyrosine. This information is invaluable for understanding the molecular basis of the compound's activity and for designing derivatives with improved binding.
| Potential Protein Target | Function | Bacterial Species Example | Information Gained from Docking |
|---|---|---|---|
| Dihydroaeruginoic acid synthetase (PchE) | Biosynthesis of pyochelin/Dha | Pseudomonas aeruginosa | Predicts binding to the active site, potentially inhibiting the enzyme. nih.gov |
| FptA | Outer membrane siderophore receptor | Pseudomonas aeruginosa | Reveals interactions necessary for receptor recognition and transport. u-strasbg.fr |
| PchD | Salicylate (B1505791) activation enzyme | Pseudomonas aeruginosa | Identifies binding modes that could block the first step of the biosynthetic pathway. |
Advanced Analytical and Spectroscopic Characterization of Dihydroaeruginoic Acid
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is fundamental to the study of metabolites like (+)-(R)-Dihydroaeruginoic Acid, enabling its separation from related compounds and precursors in biological extracts, such as those from Pseudomonas aeruginosa cultures.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Dihydroaeruginoic Acid (Dha). Research has established specific methods for its separation and quantification. In one such method, ethyl acetate (B1210297) extracts from acidified culture supernatants were analyzed using a reverse-phase HPLC system. asm.org The compound was successfully separated and identified based on its retention time and UV spectrum. asm.org
The separation is typically achieved using a C18 column with a binary solvent gradient. For instance, a gradient system consisting of 0.43% phosphoric acid in water (Solvent A) and 95% methanol (B129727) with 0.43% phosphoric acid (Solvent B) has been effectively used. asm.org Under these conditions, Dihydroaeruginoic Acid elutes at a characteristic retention time, allowing for its quantification by monitoring the UV absorbance at its λmax of 258 nm. asm.org It is noteworthy that while this method is effective for quantification, it does not separate the (+)-(R) and (-)-(S) enantiomers. asm.org
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | C18 Reverse-Phase Column | asm.org |
| Mobile Phase | Solvent A: 0.43% H₃PO₄ Solvent B: 95% Methanol + 0.43% H₃PO₄ | asm.org |
| Flow Rate | 0.8 mL/min | asm.org |
| Detection | UV Absorbance at 258 nm | asm.org |
| Retention Time | 19.7 minutes | asm.org |
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative analysis and metabolite profiling of culture supernatants containing Dihydroaeruginoic Acid. asm.org This technique is particularly useful for screening bacterial extracts to confirm the presence of the compound before undertaking more quantitative methods like HPLC.
For visualization, two methods are commonly employed. The first is non-destructive, involving the use of ultraviolet (UV) light, under which Dihydroaeruginoic Acid can be observed. asm.orglibretexts.org The second method is a destructive chemical stain; after spraying the TLC plate with an iron(III) chloride (FeCl₃) reagent, Dihydroaeruginoic Acid appears as a distinct brown spot, confirming its identity as a phenolic compound capable of chelating iron. asm.org
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing detailed information about its atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to provide a detailed atomic-level map of a molecule's structure. Both ¹H (proton) and ¹³C NMR are utilized to confirm the structure of chemically synthesized or isolated Dihydroaeruginoic Acid. researchgate.netdiscovery.csiro.au
¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Dihydroaeruginoic Acid, one would expect to see distinct signals for the aromatic protons of the hydroxyphenyl ring, as well as signals for the protons on the thiazolidine (B150603) ring and the carboxylic acid proton.
¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The spectrum would show characteristic peaks for the aromatic carbons, the carbons of the thiazolidine ring, and the carbonyl carbon of the carboxylic acid group.
Together, 1D and 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the proposed chemical structure. researchgate.netdiscovery.csiro.au
| Technique | Type of Information Provided | Relevance to Dihydroaeruginoic Acid Structure |
|---|---|---|
| ¹H NMR | Number, chemical environment, and connectivity of protons. | Confirms the presence and arrangement of aromatic and thiazolidine ring protons. |
| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, aromatic C-H, aliphatic C-H). | Confirms the carbon skeleton, including the hydroxyphenyl and thiazolidine-4-carboxylic acid moieties. |
| 2D NMR (e.g., COSY, HSQC) | Correlation between neighboring protons (COSY) and between protons and their attached carbons (HSQC). | Establishes the precise connectivity of atoms, confirming the final structure. |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of Dihydroaeruginoic Acid and for obtaining structural information through fragmentation analysis. The molecular weight of Dihydroaeruginoic Acid (C₁₀H₁₁NO₃S) is 225.26 g/mol .
Various MS techniques are employed:
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the analysis of Dha as it elutes from the HPLC column, providing mass confirmation for the chromatographic peak. asm.org
ESI-MS: Electrospray ionization is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ (m/z 226) or the deprotonated molecule [M-H]⁻ (m/z 224). This is crucial for accurately determining the molecular mass.
HR-MS/MS: High-resolution tandem mass spectrometry provides the accurate mass of the parent ion, allowing for the determination of its elemental composition. It also fragments the parent ion and measures the mass of the resulting fragments. This fragmentation pattern is a unique fingerprint of the molecule. For Dihydroaeruginoic Acid, a characteristic fragmentation would be the loss of the carboxylic acid group (a mass loss of 45 Da), a common fragmentation pathway for carboxylic acids. copernicus.org
| Parameter | Expected Value / Observation | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃S | Defines the atomic composition. |
| Molecular Weight | 225.26 g/mol | Confirms the overall mass of the molecule. |
| Parent Ion (ESI+) | [M+H]⁺ at m/z ≈ 226 | Identifies the protonated molecule. |
| Parent Ion (ESI-) | [M-H]⁻ at m/z ≈ 224 | Identifies the deprotonated molecule. |
| Key Fragmentation | Loss of COOH group (M-45) | Characteristic fragmentation confirming the carboxylic acid moiety. copernicus.org |
Chiral Analysis for Absolute Stereochemistry Determination (e.g., Optical Rotation)
Dihydroaeruginoic Acid possesses a chiral center at the C4 position of the thiazolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). Determining the absolute stereochemistry is crucial, as different enantiomers can have different biological activities. The designation "(+)-(R)-" indicates that this specific isomer has the R configuration at its chiral center and is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. masterorganicchemistry.com
This property, known as optical activity, is measured using a polarimeter. masterorganicchemistry.com When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. nih.gov The direction and magnitude of this rotation are characteristic of the specific enantiomer.
Dextrorotatory (+): Rotation is to the right (clockwise).
Levorotatory (-): Rotation is to the left (counter-clockwise).
Enantiomers rotate light by an equal amount but in opposite directions. nih.gov Therefore, measurement of the optical rotation is the definitive method to confirm that a sample is the (+)-(R) enantiomer. The specific rotation, [α], is a standardized physical constant for a chiral compound, calculated from the observed rotation under defined conditions of concentration, path length, temperature, and light wavelength (typically the sodium D-line, 589 nm). researchgate.net The experimental determination of a positive optical rotation value confirms the "(+)-" designation for (R)-Dihydroaeruginoic Acid.
Microscopic and Imaging Techniques in Mechanistic Studies (e.g., Scanning Electron Microscopy)
Microscopic and imaging techniques are pivotal in elucidating the mechanistic pathways and functional roles of this compound, particularly within its biological context. While direct imaging of the molecule itself is beyond the scope of conventional microscopy, these techniques provide invaluable insights into its effects on microbial morphology, its localization within complex biological structures like biofilms, and its role as a precursor in the biosynthesis of other functional molecules.
Scanning Electron Microscopy (SEM) is a principal tool for investigating the impact of Dihydroaeruginoic acid and related compounds on the architecture of microbial communities. Dihydroaeruginoic acid is a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa. nih.govnih.gov SEM is frequently used to study the intricate three-dimensional structure of P. aeruginosa biofilms. researchgate.netresearchgate.net These studies reveal how metabolites involved in iron acquisition, such as pyochelin and its precursors, are crucial for biofilm development and integrity. By observing changes in biofilm morphology—such as cell density, exopolysaccharide matrix production, and the formation of channels and towers—in mutants deficient in the Dihydroaeruginoic acid synthesis pathway, researchers can infer its role in establishing a mature biofilm community. researchgate.netnih.govmdpi.com
Furthermore, given that (+)-(S)-Dihydroaeruginoic acid has demonstrated antifungal properties, microscopic techniques are essential for studying its mechanism of action against pathogenic fungi. nih.gov For instance, SEM can be utilized to visualize the morphological changes induced in fungal hyphae and spores upon exposure to the compound. researchgate.net Such studies typically look for evidence of cell wall disruption, hyphal deformation, shrunkenness, or inhibition of spore germination, providing direct visual evidence of the compound's antifungal effect. researchgate.net Transmission Electron Microscopy (TEM) could further complement these studies by revealing ultrastructural changes within the fungal cells, such as damage to organelles or the cell membrane.
The application of these techniques is fundamental to understanding the broader biological and mechanistic implications of Dihydroaeruginoic acid, bridging the gap between its chemical structure and its function in microbial ecosystems.
Table of Microscopic Applications in Mechanistic Studies
| Technique | Application in Mechanistic Studies of Dihydroaeruginoic Acid & Related Compounds | Potential Observations |
| Scanning Electron Microscopy (SEM) | Investigating the role in P. aeruginosa biofilm formation and maturation. | Alterations in biofilm 3D architecture, cell aggregation, and matrix production in synthesis-deficient mutants. researchgate.netresearchgate.net |
| Visualizing morphological damage to pathogenic fungi to elucidate antifungal mechanisms. | Hyphal deformation, cell wall disruption, inhibition of conidial germination, mycelial shriveling. researchgate.net | |
| Transmission Electron Microscopy (TEM) | Examining ultrastructural changes in target microbial cells (e.g., fungi) upon exposure. | Damage to internal organelles, membrane integrity loss, alterations in cell wall thickness. |
| Confocal Laser Scanning Microscopy (CLSM) | Visualizing the spatial distribution of biofilm components (e.g., eDNA, polysaccharides) and cell viability. | Changes in matrix composition and localization; differentiation between live/dead cells within the biofilm. |
| Atomic Force Microscopy (AFM) | Characterizing the surface topography and nanomechanical properties of microbial cells and biofilms. | Changes in cell surface roughness and elasticity following treatment with the compound. |
Ecological and Environmental Significance of Dihydroaeruginoic Acid
Role in Microbial Competition and Interspecies Interactions
(+)-(R)-Dihydroaeruginoic acid plays a notable role in the complex interactions between different microbial species. Its production provides a competitive advantage to the producing organism by inhibiting the growth of other bacteria and fungi. tandfonline.comnih.gov This antimicrobial activity has been observed against a range of phytopathogenic fungi and bacteria. nih.govacs.org For instance, Dha isolated from Pseudomonas fluorescens has demonstrated inhibitory effects against fungi such as Septoria tritici, Rhizoctonia solani, and Fusarium oxysporum, as well as bacteria like Bacillus subtilis. nih.govcaymanchem.com
In the context of polymicrobial environments, such as chronic wounds, Dha is involved in the interplay between different pathogens. tandfonline.com Research has shown that Dha, as a precursor to the siderophore pyochelin, can increase the tolerance of Staphylococcus aureus to antimicrobial metals like copper. asm.org This highlights the compound's capacity to influence the survival and persistence of other bacterial species in a shared habitat. asm.org
Furthermore, Dha is implicated in biofilm dynamics. In a model dual-species biofilm, Pseudomonas aeruginosa was found to inhibit the biofilm formation of Agrobacterium tumefaciens through the secretion of several compounds, including dihydroaeruginoic acid. nih.gov This antibiofilm activity underscores its importance in structuring microbial communities and competing for resources and space at interfaces like the air-liquid interface, where microbial competition is intense. nih.govoup.com The ability of Enterobacteriaceae to produce a compound called escherichelin, which competitively inhibits the uptake of the pyochelin siderophore system in P. aeruginosa, further illustrates the chemical warfare and competitive dynamics in which Dha's metabolic pathway is involved. jci.org
Influence on Plant-Microbe Dynamics and Biocontrol Mechanisms
The production of this compound by soil-dwelling bacteria, particularly fluorescent Pseudomonas species, has significant implications for plant health and disease suppression. nih.gov Many of these bacteria are known as microbial biocontrol agents (BCAs) due to their ability to protect plants from pathogens. tandfonline.comnih.gov The antagonistic properties of Dha contribute directly to this biocontrol activity. acs.org
Pseudomonas fluorescens strain PFM2, for example, produces (+)-(S)-dihydroaeruginoic acid, which inhibits the growth of various plant pathogens. nih.gov This inhibitory action helps to suppress diseases in plants, making Dha a component of the natural defense mechanisms that beneficial microbes provide to their plant hosts. nih.govnih.gov The rhizosphere, the soil region directly surrounding plant roots, is a hotbed of microbial activity where such interactions are crucial for plant growth and survival. frontiersin.orgmdpi.com Beneficial microbes in the rhizosphere can secrete compounds like Dha that deter pathogens and promote a healthy plant microbiome. frontiersin.orgmdpi.com The ability of plant-associated microbes to produce antimicrobial compounds is a key trait in their selection as effective biocontrol agents. nih.gov
Intermediary Role in Broader Metabolic Pathways and Its Ecological Ramifications (e.g., Pyochelin, IQS)
This compound is a key metabolic intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa. nih.govdntb.gov.uamicrobiologyresearch.org Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron, an essential nutrient that is often limited in the environment. nih.gov The biosynthesis of pyochelin begins with chorismate, which is converted to salicylate (B1505791). nih.govresearchgate.net The enzyme Dihydroaeruginoic acid synthetase (PchE) then catalyzes the condensation of salicylate with a molecule of L-cysteine to form dihydroaeruginoic acid. nih.govmicrobiologyresearch.orgnih.gov Subsequently, another enzyme, pyochelin synthetase (PchF), incorporates a second cysteine molecule, leading to the formation of pyochelin. nih.govmicrobiologyresearch.orgnih.gov The genes responsible for this pathway, such as pchE and pchF, are often regulated by iron availability and the presence of pyochelin itself in a feedback loop. nih.govdntb.gov.ua
The role of Dha extends beyond being a mere precursor. It can be released into the extracellular environment and has been shown to bind iron and promote growth in Pseudomonads, demonstrating siderophore-like activity on its own. nih.gov
Furthermore, dihydroaeruginoic acid is believed to be a precursor to 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde, also known as aeruginaldehyde or IQS (Integrated Quorum Sensing signal). nih.govfrontiersin.org IQS is a signaling molecule involved in the complex quorum sensing network of P. aeruginosa, which regulates the expression of virulence factors. nih.govresearchgate.net It is proposed that IQS can be formed from the dehydration of dihydroaeruginoic acid or as a degradation product of pyochelin. nih.govfrontiersin.orgresearchgate.net This connection places Dha at a crossroads between iron acquisition and bacterial communication, two critical processes for bacterial adaptation and pathogenesis. The production of these related metabolites—pyochelin and IQS—from the Dha pathway has significant ecological ramifications, influencing microbial competition, virulence, and biofilm formation. nih.govasm.orgtandfonline.com
Future Research Directions and Translational Perspectives for + R Dihydroaeruginoic Acid
(+)-(R)-Dihydroaeruginoic acid, a thiazoline-containing natural product, stands as a molecule of significant interest due to its antibiotic properties and its role as a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas species. While foundational knowledge has been established, the full potential of this compound remains to be unlocked. Future research efforts, guided by an interdisciplinary approach, are poised to expand our understanding and harness its bioactivities for novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
